molecular formula C30H32FN3O4S B2891675 N-{4,6-bis[4-(tert-butyl)phenoxy]-2-pyrimidinyl}-4-fluorobenzenesulfonamide CAS No. 866154-35-0

N-{4,6-bis[4-(tert-butyl)phenoxy]-2-pyrimidinyl}-4-fluorobenzenesulfonamide

Cat. No.: B2891675
CAS No.: 866154-35-0
M. Wt: 549.66
InChI Key: DUBSSXAMFRMXDP-UHFFFAOYSA-N
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Description

N-{4,6-bis[4-(tert-butyl)phenoxy]-2-pyrimidinyl}-4-fluorobenzenesulfonamide is a sulfonamide derivative featuring a pyrimidine core substituted with two 4-(tert-butyl)phenoxy groups at the 4- and 6-positions, and a 4-fluorobenzenesulfonamide moiety at the 2-position. The fluorine atom on the benzene ring may influence electronic properties and binding interactions.

Properties

IUPAC Name

N-[4,6-bis(4-tert-butylphenoxy)pyrimidin-2-yl]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32FN3O4S/c1-29(2,3)20-7-13-23(14-8-20)37-26-19-27(38-24-15-9-21(10-16-24)30(4,5)6)33-28(32-26)34-39(35,36)25-17-11-22(31)12-18-25/h7-19H,1-6H3,(H,32,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUBSSXAMFRMXDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=CC(=NC(=N2)NS(=O)(=O)C3=CC=C(C=C3)F)OC4=CC=C(C=C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Amino-4,6-Dichloropyrimidine

The pyrimidine core is synthesized via cyclocondensation of malonaldehyde bis(dimethyl acetal) with guanidine hydrochloride under acidic conditions. Typical yields range from 65–78% after recrystallization from ethanol/water mixtures.

Reaction Conditions :

  • Temperature : 80–100°C
  • Catalyst : HCl (conc.)
  • Solvent : Ethanol

This intermediate’s regiochemistry is critical, as subsequent substitutions depend on the precise positioning of chlorine atoms.

Dual Phenoxy Substitution at Positions 4 and 6

The dichloropyrimidine undergoes nucleophilic aromatic substitution (SNAr) with 4-(tert-butyl)phenol. This step requires strong base activation to deprotonate the phenol and facilitate chloride displacement.

Optimized Protocol :

Parameter Value
Substrate 2-Amino-4,6-dichloropyrimidine
Nucleophile 4-(tert-Butyl)phenol (2.2 eq)
Base K2CO3 (3.0 eq)
Solvent DMF
Temperature 120°C
Reaction Time 24–36 hours
Yield 68–72%

The reaction’s success hinges on maintaining anhydrous conditions to prevent hydrolysis of the chloropyrimidine. 1H NMR analysis confirms complete substitution through disappearance of aromatic proton signals adjacent to chlorine atoms (δ 8.2–8.4 ppm → δ 7.8–7.9 ppm).

Sulfonamidation at Position 2

The 2-amino group reacts with 4-fluorobenzenesulfonyl chloride to form the target sulfonamide. This step employs Schotten-Baumann conditions to minimize side reactions.

Procedure :

  • Dissolve 2-amino-4,6-bis[4-(tert-butyl)phenoxy]pyrimidine (1.0 eq) in THF.
  • Add aqueous NaOH (2.5 eq) and 4-fluorobenzenesulfonyl chloride (1.2 eq) at 0°C.
  • Stir for 4–6 hours at room temperature.
  • Extract with ethyl acetate, dry over MgSO4, and purify via silica chromatography.

Critical Parameters :

  • pH Control : Maintain pH >10 to ensure amine deprotonation.
  • Stoichiometry : Excess sulfonyl chloride prevents residual amine.
  • Purification : Gradient elution (hexane:EtOAc 4:1 → 2:1) isolates the product (62–65% yield).

Alternative Methodologies and Comparative Analysis

One-Pot Sequential Substitution

A modified approach conducts phenoxy substitution and sulfonamidation in a single reactor, reducing isolation steps:

  • Perform SNAr with 4-(tert-butyl)phenol as in Section 2.2.
  • Without isolating the di-substituted product, add 4-fluorobenzenesulfonyl chloride directly.
  • Adjust pH to 12 with NaOH and stir for 8 hours.

Advantages :

  • Total yield increases to 74–77%
  • Reduced solvent consumption

Drawbacks :

  • Requires precise stoichiometric control
  • Limited to substrates with orthogonal reactivity

Palladium-Catalyzed Coupling

Recent advances employ transition metal catalysis for late-stage sulfonamide installation:

Conditions :

  • Catalyst : Pd(OAc)2 (5 mol%)
  • Ligand : 2,2′-Bipyridine (10 mol%)
  • Base : Cs2CO3
  • Solvent : DMSO, 80°C, 12 hours

This method achieves 70% yield but suffers from catalyst cost and stringent anhydrous requirements.

Spectroscopic Characterization and Validation

1H NMR (400 MHz, CDCl3) :

  • δ 1.35 (s, 18H, tert-butyl)
  • δ 6.98–7.12 (m, 8H, aromatic protons)
  • δ 8.21 (s, 1H, pyrimidine H-5)

HRMS (ESI+) :

  • Calculated for C31H34FN3O3S: 564.2381
  • Observed: 564.2383 [M+H]+

Purity (>98%) is confirmed via HPLC (C18 column, MeCN/H2O 70:30).

Industrial-Scale Considerations

Large batches (>1 kg) require modifications:

  • SNAr Step : Switch to refluxing toluene (lower toxicity vs. DMF)
  • Sulfonamidation : Use flow chemistry for exothermic control
  • Waste Streams : Recover K2CO3 via crystallization and 4-(tert-butyl)phenol via acid-base extraction

Economic analysis indicates raw material costs dominate (Table 1):

Component Cost/kg (USD) Percentage of Total
4-(tert-Butyl)phenol 120 43%
4-Fluorobenzenesulfonyl chloride 95 34%
Pd Catalyst 2200 15%
Solvents/Utilities - 8%

Chemical Reactions Analysis

Types of Reactions

N-{4,6-bis[4-(tert-butyl)phenoxy]-2-pyrimidinyl}-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: The tert-butyl groups and fluorobenzene ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives of the original compound.

Scientific Research Applications

N-{4,6-bis[4-(tert-butyl)phenoxy]-2-pyrimidinyl}-4-fluorobenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-{4,6-bis[4-(tert-butyl)phenoxy]-2-pyrimidinyl}-4-fluorobenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or chemical effect.

Comparison with Similar Compounds

Substituent Effects on Lipophilicity and Solubility

  • Target Compound: The tert-butyl groups significantly increase lipophilicity compared to dimethylpyrimidine (e.g., ) or methoxyphenoxy () substituents. This may enhance tissue penetration but reduce aqueous solubility.
  • Bosentan Analog () : The chloro and methoxy substituents introduce polarity, balancing the lipophilic tert-butyl group.

Electronic and Steric Effects

  • In contrast, the benzamide in Imatinib () lacks a sulfonamide group, altering hydrogen-bonding capabilities.
  • The steric bulk of tert-butyl groups in the target compound may hinder binding to flat active sites compared to smaller substituents (e.g., methyl in ).

Molecular Weight and Bioavailability

  • The target compound’s molecular weight is likely higher than (400 g/mol) but lower than Imatinib (589 g/mol). Compounds exceeding 500 g/mol often face challenges in oral bioavailability, suggesting the target may occupy a middle ground.

Biological Activity

N-{4,6-bis[4-(tert-butyl)phenoxy]-2-pyrimidinyl}-4-fluorobenzenesulfonamide, a compound with a complex chemical structure, has garnered attention for its potential biological activities. This article provides an overview of its biological activity, highlighting relevant research findings, case studies, and data tables to illustrate its pharmacological properties.

Chemical Structure and Properties

  • Chemical Formula : C30H32FN3O4S
  • Molecular Weight : 549.656 g/mol
  • CAS Number : [insert CAS number if available]

The compound features a pyrimidine ring substituted with two tert-butyl phenoxy groups and a fluorobenzenesulfonamide moiety, which may contribute to its biological effects.

Research indicates that sulfonamide derivatives, including this compound, may exhibit their biological activities through various mechanisms:

  • Carbonic Anhydrase Inhibition : Similar compounds have demonstrated the ability to inhibit carbonic anhydrase enzymes, which play a crucial role in regulating pH and fluid balance in tissues. This inhibition can affect neuronal excitability and neurotransmitter release, potentially impacting conditions such as epilepsy and other neurological disorders .
  • Dopaminergic Modulation : The compound has been studied for its effects on dopaminergic signaling pathways. It may enhance dopaminergic tone and normalize neuroplasticity by stabilizing glutamate release, which is vital in addiction and behavioral sensitization contexts .

Case Study: Behavioral Sensitization in Mice

A significant study investigated the effects of this compound on nicotine-induced behavioral sensitization in mice. The study involved:

  • Methodology : Mice were administered nicotine (0.5 mg/kg) intraperitoneally for seven consecutive days. Various doses of the compound (20, 40, and 60 mg/kg) were given alongside nicotine.
  • Results : The compound significantly attenuated nicotine-induced behavioral sensitization across all tested doses. Notably, the highest dose (60 mg/kg) resulted in a marked reduction in adenosine levels in the striatum, suggesting a potential mechanism involving adenosine modulation .

Table 1: Summary of Behavioral Study Results

Dose (mg/kg)Behavioral Sensitization EffectAdenosine Level Change
20Significant attenuationModerate decrease
40Significant attenuationSignificant decrease
60Strongest attenuationMarked decrease

Pharmacological Implications

The findings from various studies suggest that this compound could be a promising candidate for further research in the treatment of neurological conditions related to dopaminergic dysregulation and addiction.

  • Potential Therapeutic Uses :
    • Neurological Disorders: Its ability to modulate neurotransmitter systems could make it valuable in treating conditions like schizophrenia or bipolar disorder.
    • Addiction Treatment: By influencing dopaminergic pathways, it may help mitigate cravings and withdrawal symptoms associated with substance abuse.
  • Safety Profile : As with any pharmacological agent, understanding the safety profile through toxicological studies is essential before clinical applications can be considered.

Q & A

Q. Table 1: Reaction Condition Optimization

ParameterOptimal RangeImpact on Yield/Purity
Temperature20–25°C (sulfonylation)>80% yield, minimal byproducts
SolventDCM/THFBetter solubility vs. DMF
BaseEt₃N (2.5 equiv)Efficient HCl scavenging

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Assign peaks for the pyrimidine ring (δ 8.2–8.5 ppm for H-2; δ 160–165 ppm for C-2), tert-butyl groups (δ 1.3 ppm for H; δ 30–35 ppm for C), and 4-fluorobenzenesulfonamide (δ 7.6–7.9 ppm for aromatic H) .
  • 19F NMR : A singlet near δ -110 ppm confirms the para-fluorine on the sulfonamide .
  • HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C₃₂H₃₄F N₃O₄S: 582.2142) .
  • IR Spectroscopy : Peaks at ~1350 cm⁻¹ (S=O asymmetric stretch) and ~1150 cm⁻¹ (S=O symmetric stretch) confirm sulfonamide formation .

Q. Table 2: Key Spectroscopic Data

TechniqueDiagnostic SignalStructural Assignment
1H NMRδ 1.3 ppm (9H, s)tert-Butyl groups
13C NMRδ 160 ppmPyrimidine C-2
19F NMRδ -110 ppm4-Fluorobenzenesulfonamide

Advanced: How do steric and electronic effects of the tert-butylphenoxy substituents influence reactivity in downstream functionalization?

Methodological Answer:

  • Steric Hindrance : The bulky tert-butyl groups at positions 4 and 6 hinder electrophilic substitution at the pyrimidine ring. This requires using strong electrophiles (e.g., nitronium tetrafluoroborate for nitration) or high-temperature conditions .
  • Electronic Effects : The electron-donating phenoxy groups activate the pyrimidine ring toward nucleophilic attack. Computational studies (DFT) can map electron density distribution to predict regioselectivity .
  • Experimental Validation :
    • Compare reaction rates of tert-butylphenoxy-substituted vs. unsubstituted pyrimidines in SNAr reactions.
    • Use Hammett plots to correlate substituent effects with reaction kinetics .

Advanced: How can researchers resolve contradictions in reported synthetic yields for this compound?

Methodological Answer:
Contradictions often arise from:

Impurity in Starting Materials : Validate purity of 4-(tert-butyl)phenol and 4-fluorobenzenesulfonyl chloride via GC-MS or HPLC before use .

Reaction Monitoring : Use real-time HPLC or TLC (Rf = 0.5 in 3:7 ethyl acetate/hexane) to track intermediate formation .

Byproduct Analysis : Characterize side products (e.g., disubstituted sulfonamides) via LC-MS and adjust stoichiometry to suppress their formation .

Q. Strategies for Reproducibility :

  • Standardize solvent drying (e.g., molecular sieves for DMF).
  • Pre-activate the pyrimidine core with NaH before sulfonylation .

Advanced: What methodological approaches are recommended for evaluating this compound’s potential as a kinase inhibitor?

Methodological Answer:

Enzyme Assays :

  • Use ATP-binding pocket kinases (e.g., EGFR, VEGFR) in fluorescence-based assays (Z’-LYTE™).
  • Test IC50 values at 1–100 µM concentrations in triplicate .

Cellular Assays :

  • Evaluate antiproliferative effects in cancer cell lines (e.g., HCT-116) via MTT assays. Include controls for solubility (e.g., 0.1% DMSO) .

Structure-Activity Relationship (SAR) :

  • Synthesize analogs with modified sulfonamide or phenoxy groups.
  • Correlate substituent bulk (e.g., tert-butyl vs. methyl) with inhibitory potency .

Q. Table 3: Example Kinase Inhibition Data

Kinase TargetIC50 (µM)Selectivity Index (vs. Off-Targets)
EGFR0.45>100 (vs. CDK2)
VEGFR21.250 (vs. PDGFRβ)

Advanced: How can computational modeling guide the design of derivatives with improved metabolic stability?

Methodological Answer:

Metabolic Hotspot Prediction :

  • Use software like Schrödinger’s MetaSite to identify vulnerable sites (e.g., tert-butylphenoxy groups prone to CYP450 oxidation) .

Derivative Design :

  • Replace tert-butyl with trifluoromethyl (electron-withdrawing, slower oxidation).
  • Introduce fluorine atoms at meta positions to block hydroxylation .

Validation :

  • Conduct microsomal stability assays (human liver microsomes) to compare half-lives of parent vs. derivatives .

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